

# 3,4-dihydroquinazolin-2(1H)-one CAS number and properties

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## Compound of Interest

Compound Name: 3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B1590209

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An In-Depth Technical Guide to **3,4-Dihydroquinazolin-2(1H)-one**: A Privileged Scaffold in Modern Medicinal Chemistry

## Introduction: The Quinazolinone Core in Drug Discovery

The quinazolinone scaffold, a bicyclic heterocyclic system, represents a cornerstone in the architecture of pharmacologically active molecules.<sup>[1][2]</sup> Its inherent structural features allow for diverse substitutions, leading to a broad spectrum of biological activities that have been harnessed in numerous therapeutic agents.<sup>[3]</sup> Within this family, **3,4-dihydroquinazolin-2(1H)-one** serves as a particularly versatile and promising core structure for the development of novel therapeutics.<sup>[4]</sup> This guide provides a comprehensive technical overview of **3,4-dihydroquinazolin-2(1H)-one**, detailing its fundamental properties, synthesis, and its expanding role in contemporary drug discovery, with a focus on its applications in antiviral and anticancer research.

## Physicochemical and Structural Properties

**3,4-Dihydroquinazolin-2(1H)-one**, identified by the CAS Number 66655-67-2, is a nitrogen-containing heterocyclic compound with a well-defined set of physicochemical properties that make it an attractive starting point for chemical synthesis and drug design.<sup>[4][5][6]</sup>

The molecular structure consists of a dihydropyrimidine ring fused to a benzene ring. The presence of two nitrogen atoms, one of which is part of an amide group (lactam), and a methylene bridge, provides multiple points for functionalization and hydrogen bonding interactions, which are critical for molecular recognition by biological targets.

Table 1: Core Physicochemical Properties of **3,4-Dihydroquinazolin-2(1H)-one**

Property	Value	Source(s)
CAS Number	66655-67-2	[4][5][6][7]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> O	[4][5][6][7]
Molecular Weight	148.16 g/mol	[4][5][6][8]
Melting Point	241-242 °C	[5][7]
Boiling Point	257 °C	[5][7]
Density	1.19 g/cm <sup>3</sup>	[5][7]
Topological Polar Surface Area	41.1 Å <sup>2</sup>	[6]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	1	[6]
IUPAC Name	3,4-dihydro-1H-quinazolin-2-one	[6]
Synonyms	1,2,3,4-Tetrahydroquinazolin-2-one, 3,4-Dihydro-2(1H)-quinazolinone	[6]

## Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of the **3,4-dihydroquinazolin-2(1H)-one** core can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reagents. A prevalent and high-yielding laboratory-scale synthesis involves the cyclization of 2-(aminomethyl)aniline using a carbonylating agent.

## Protocol: Synthesis via Carbonylative Cyclization with Triphosgene

This method utilizes triphosgene as a safer, solid alternative to phosgene gas for introducing the carbonyl group that forms the C2 position of the quinazolinone ring. The reaction proceeds through the formation of an intermediate isocyanate, which then undergoes intramolecular cyclization.

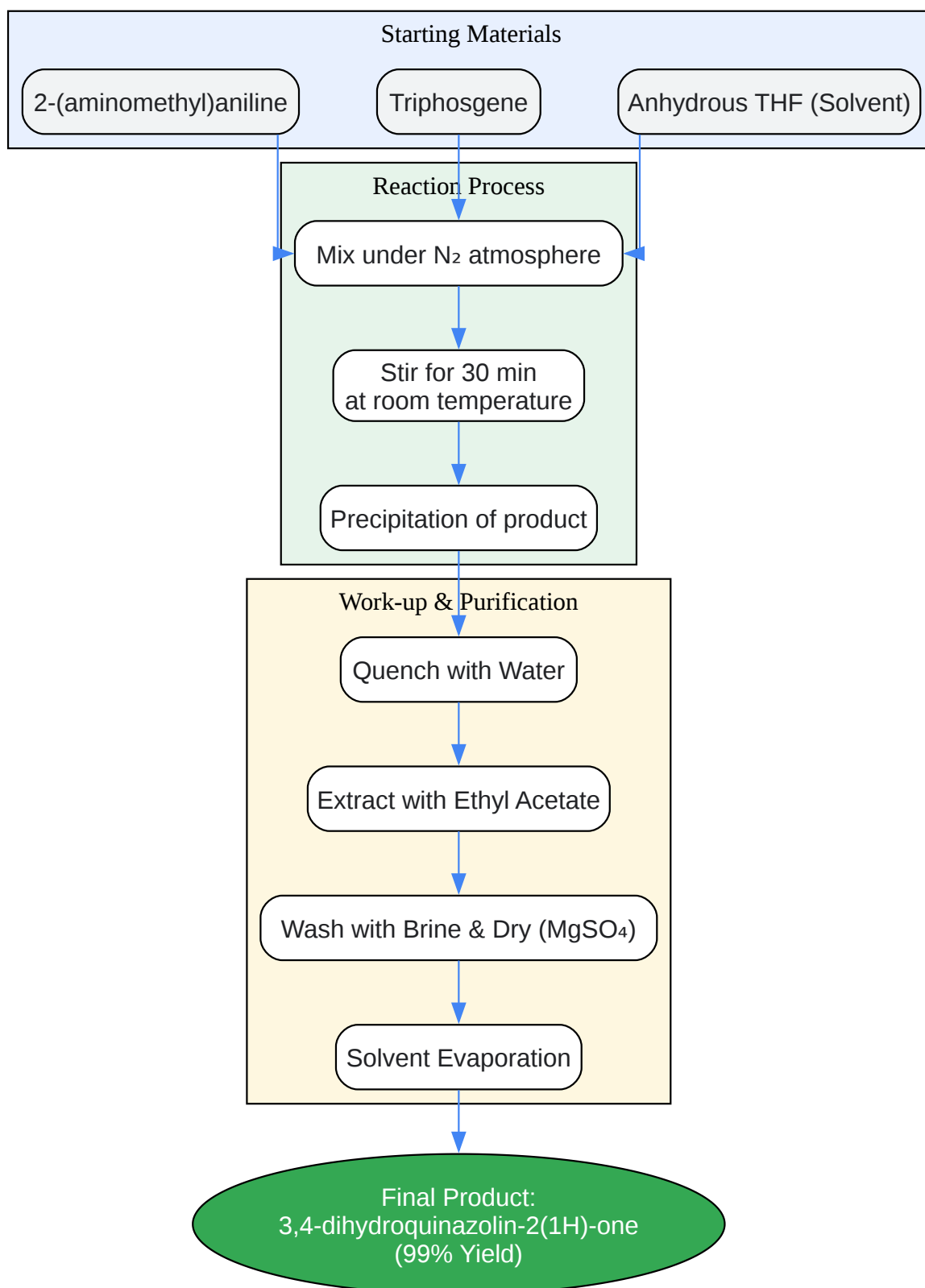
**Causality:** The reaction is initiated by the high reactivity of the primary aliphatic amine in 2-(aminomethyl)aniline with triphosgene. This selectively forms an isocyanate intermediate. The subsequent intramolecular nucleophilic attack by the aromatic amine onto the isocyanate carbonyl carbon is the key ring-closing step, favored by the proximity of the reacting groups, leading to the stable heterocyclic product.

### Step-by-Step Protocol:[8]

- **Reaction Setup:** To a solution of 2-(aminomethyl)aniline (1.50 g, 12.3 mmol) in 30 mL of anhydrous tetrahydrofuran (THF), add triphosgene (3.31 g, 12.3 mmol) under a nitrogen atmosphere.
- **Reaction Execution:** Stir the mixture at room temperature. A colorless solid will precipitate. Continue stirring for an additional 30 minutes to ensure complete reaction.
- **Work-up:** Quench the reaction by adding water. Extract the aqueous solution several times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>).
- **Isolation:** Filter the solution and remove the solvent under reduced pressure to afford **3,4-dihydroquinazolin-2(1H)-one** as a colorless solid (1.80 g, 99% yield).[8]

### Spectral Characterization Data:

- <sup>1</sup>H-NMR (500 MHz, DMSO-d<sub>6</sub>): δ = 4.30 (s, 2H), 6.75-6.77 (m, 2H), 6.84 (ddd, 1H), 7.06 (d, 1H), 7.09 (dd, 1H), 8.98 (s, 1H).[8]



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Synthetic workflow for **3,4-dihydroquinazolin-2(1H)-one**.

## Applications in Drug Discovery and Medicinal Chemistry

The **3,4-dihydroquinazolin-2(1H)-one** scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity.<sup>[4]</sup> This has led to its exploration in multiple therapeutic areas.

### Antiviral Research: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant area of investigation for this scaffold is in the development of novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1.<sup>[4]</sup> NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing conformational changes that disrupt its catalytic activity.

Derivatives of **3,4-dihydroquinazolin-2(1H)-one** have been identified that exhibit potent, nanomolar-level antiviral activity against wild-type HIV-1.<sup>[4][9]</sup> Critically, some of these compounds maintain their efficacy against clinically relevant mutant strains of the virus, highlighting a robust anti-resistance profile.<sup>[9]</sup> This makes the scaffold a compelling foundation for developing next-generation antiviral therapies.<sup>[4][9]</sup>

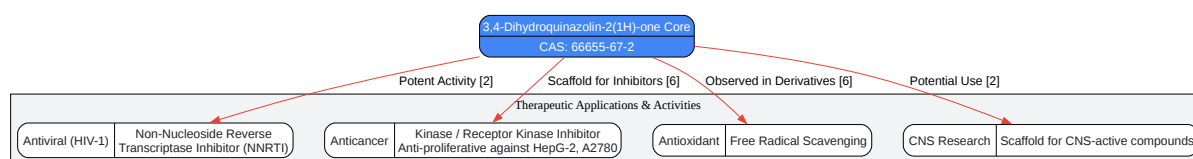
### Anticancer Drug Development

The quinazolinone core is frequently utilized in the design of small-molecule inhibitors for kinases and receptor kinases, which are often dysregulated in cancer.<sup>[10]</sup> While much of the literature focuses on the related 2,3-dihydroquinazolin-4(1H)-one isomer<sup>[11][12][13]</sup>, the **3,4-dihydroquinazolin-2(1H)-one** scaffold is also actively explored. Structural analogs have shown potent in vitro anti-proliferative activity against various human cancer cell lines, including HepG-2 (liver), A2780 (ovarian), and MDA-MB-231 (breast).<sup>[10]</sup>

### Antioxidant Activity

Certain derivatives of the dihydroquinazolin-2(1H)-one core have demonstrated notable antioxidant activity.<sup>[10]</sup> This property can be beneficial in anticancer applications, as oxidative stress is a key factor in the pathology of many cancers. The ability of these compounds to

scavenge free radicals may contribute to their overall mechanism of action against cancer cells. [10]



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*Key application areas for the quinazolinone scaffold.*

## Conclusion

**3,4-Dihydroquinazolin-2(1H)-one** is a heterocyclic scaffold of significant value to the scientific and drug development community. Its straightforward synthesis, stable physicochemical properties, and the demonstrated biological potential of its derivatives make it a highly attractive starting point for the design of novel therapeutic agents. The proven success of this core in yielding potent HIV-1 NNRTIs and its promise in anticancer research underscore its importance. Future research will undoubtedly continue to unlock new applications for this versatile molecule, further cementing its role as a privileged scaffold in medicinal chemistry.

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